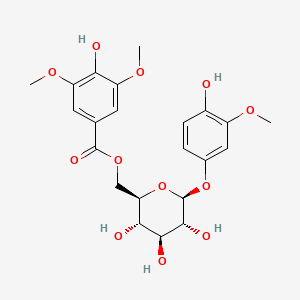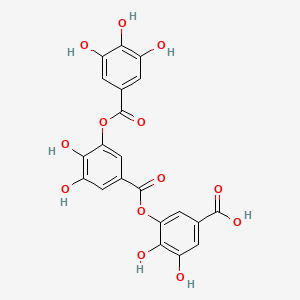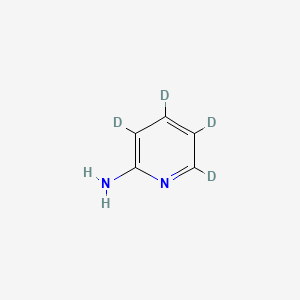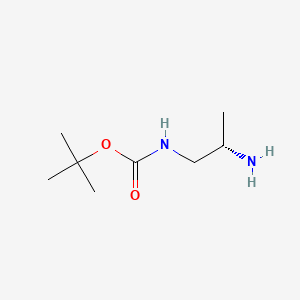
(S)-Carbamato de (2-aminopropil) terc-butilo
Descripción general
Descripción
“(S)-Tert-butyl (2-aminopropyl)carbamate” is a chemical compound with the molecular formula C4H10N2O2 . It is a derivative of carbamate and has potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (2-aminopropyl)benzo[b]thiophene derivatives has been described, which involves the use of various single- and tandem mass spectrometry and ionization platforms coupled to gas chromatography (GC) and liquid chromatography (LC), nuclear magnetic resonance spectroscopy (NMR), and solid phase and GC condensed phase infrared spectroscopy (GC-sIR) .Molecular Structure Analysis
The molecular structure of “(S)-Tert-butyl (2-aminopropyl)carbamate” can be analyzed using various techniques such as NMR, GC-EI/CI- single- and tandem mass spectrometry, LC (pentafluorophenyl stationary phase), and various infrared spectroscopy approaches .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Tert-butyl (2-aminopropyl)carbamate” include a molecular weight of 117.13 g/mol, a topological polar surface area of 78.2 Ų, and a complexity of 78.6 .Aplicaciones Científicas De Investigación
Síntesis de poliuretanos no isocianatos (NIPUs)
“(S)-Carbamato de (2-aminopropil) terc-butilo” se puede utilizar en la síntesis de poliuretanos no isocianatos (NIPUs). Los NIPUs se sintetizan a partir de carbonatos cíclicos y diaminas sin isocianato . Este proceso es más ecológico ya que emplea CO2 como reactivo . Los NIPUs generalmente presentan una mayor resistencia química, menor permeabilidad, mejor absorción de agua y estabilidad térmica .
Química Verde
Este compuesto se puede utilizar en química verde, específicamente en la fabricación de productos valiosos utilizando CO2 como materia prima . Esto incluye las reacciones relacionadas con la cicloadición de epóxidos con CO2 en carbonato cíclico como precursores para diversas formas de síntesis química, como policarbonatos y poliuretanos (PUs) .
Síntesis de carbonatos cíclicos
En la reacción catalizada por el complejo DBU·I2, el éter diglicidílico de poli(etilenglicol) (PEGDE), el éter diglicidílico de 1,4-butanodiol (BDGE) y el éter diglicidílico de resorcinol (RDGE) reaccionaron con CO2 para dar los carbonatos cíclicos correspondientes (PEGDC, BDC; RDC) con rendimientos del 80–97% . Esto indica que “this compound” podría usarse potencialmente en la síntesis de carbonatos cíclicos.
Potencial en diversas aplicaciones
“this compound” es prometedor para diversas aplicaciones debido a sus propiedades únicas. Tiene el potencial de contribuir a los avances en varios campos.
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of “(S)-Tert-butyl (2-aminopropyl)carbamate” and related compounds could involve the design of sustainable polymers with minimal environmental impact . The possibility of having materials with inherent reprocessing induced performance enhancement points to new directions in designing sustainable polymers .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-2-aminopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNSYFDLTSSUNI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121103-15-9 | |
| Record name | tert-butyl N-[(2S)-2-aminopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

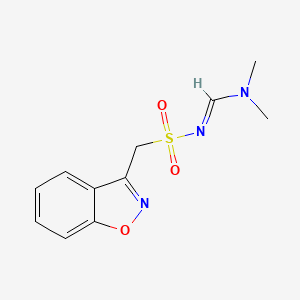
![1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3](/img/no-structure.png)
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
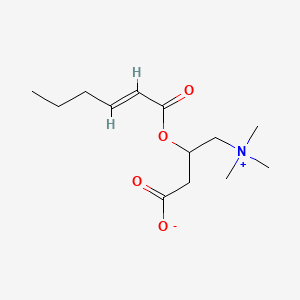
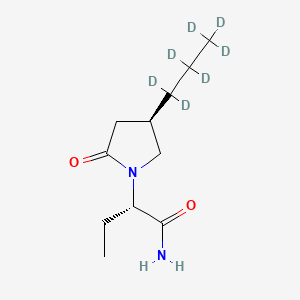
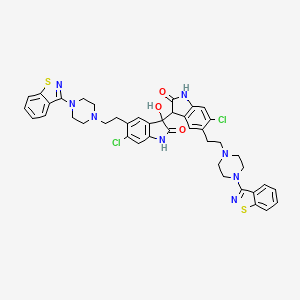
![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)

